molecular formula C10H8ClNO3 B13624716 4-Oxo-1,4-dihydroquinoline-6-carboxylicacidhydrochloride

4-Oxo-1,4-dihydroquinoline-6-carboxylicacidhydrochloride

Cat. No.: B13624716
M. Wt: 225.63 g/mol
InChI Key: URAYXLHFRLIIKW-UHFFFAOYSA-N
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Description

4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride is a chemical compound belonging to the quinolone family Quinolones are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride typically involves the Gould-Jacobs reaction. This reaction starts with the condensation of an aniline derivative with ethyl ethoxymethylenemalonate, followed by cyclization and decarboxylation steps to form the quinoline core . The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity. Flow chemistry and continuous production methods are also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death . In anticancer research, it may interact with various cellular pathways to induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Biological Activity

4-Oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

1. Overview of Biological Activities

The biological activities of 4-oxo-1,4-dihydroquinoline derivatives are extensive, including:

  • Antiviral Activity: Several studies have demonstrated that derivatives of this compound exhibit significant anti-HIV activity. For instance, a series of 8-methyl-4-oxo-1,4-dihydroquinoline derivatives were synthesized and evaluated for their efficacy against HIV integrase, showing promising results with low cytotoxicity (EC50 values < 150 µM) .
  • Cannabinoid Receptor Agonism: Research indicates that certain derivatives selectively activate CB2 cannabinoid receptors, which are implicated in various physiological processes. These compounds showed high affinity for CB2 receptors and behaved as agonists in binding assays .
  • Antibacterial Properties: The compound has also been reported to possess antibacterial activity against various pathogens, making it a potential candidate for developing new antibiotics .

2. Synthesis and Structure-Activity Relationship

The synthesis of 4-oxo-1,4-dihydroquinoline derivatives typically involves multi-step reactions starting from simpler quinoline precursors. The following table summarizes key synthetic routes and yields for selected derivatives:

CompoundSynthesis RouteYield (%)Biological Activity
8-Methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazideReaction with hydrazine hydrate80%Anti-HIV
4-Oxo-1,4-dihydroquinoline-3-carboxamideCarboxylation followed by amidation75%CB2 Agonist
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylateEsterification followed by hydrolysis87%Antibacterial

Case Study 1: Anti-HIV Activity

A study focused on the synthesis of a novel series of compounds based on the 4-hydroxyquinoline scaffold. Among these, compound 8b with a 4-fluorobenzoyl group exhibited the most potent anti-HIV activity with an EC50 of 75 µM. The docking studies indicated that these compounds bind similarly to known integrase inhibitors, suggesting a viable pathway for drug development against HIV .

Case Study 2: Cannabinoid Receptor Activation

In another investigation, a set of 4-oxo-1,4-dihydroquinoline derivatives was synthesized to explore their interaction with cannabinoid receptors. Compounds exhibited selective agonism towards the CB2 receptor, which is associated with anti-inflammatory effects. Molecular modeling revealed that these compounds interact through hydrogen bonds and hydrophobic interactions, enhancing their selectivity .

4. Conclusion and Future Directions

The biological activities of 4-oxo-1,4-dihydroquinoline derivatives highlight their potential as therapeutic agents in treating viral infections and modulating cannabinoid pathways. Future research should focus on optimizing these compounds for enhanced efficacy and reduced toxicity while exploring their mechanisms of action in greater detail.

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

4-oxo-1H-quinoline-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H7NO3.ClH/c12-9-3-4-11-8-2-1-6(10(13)14)5-7(8)9;/h1-5H,(H,11,12)(H,13,14);1H

InChI Key

URAYXLHFRLIIKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C=CN2.Cl

Origin of Product

United States

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